tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS No.: 2031258-46-3
Cat. No.: VC2901110
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate - 2031258-46-3](/images/structure/VC2901110.png)
Specification
CAS No. | 2031258-46-3 |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 g/mol |
IUPAC Name | tert-butyl 3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-4-6-12(9,13)8-14/h9H,4-8,13H2,1-3H3 |
Standard InChI Key | XLKQNJITZONLDY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CCCC2(C1)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC2(C1)N |
Introduction
Chemical Identity and Properties
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is characterized by a bicyclic structure consisting of a pyrrole ring fused with a cyclopentane moiety. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen in the 2-position and an amino group at the 3a-position. This structural arrangement confers specific chemical and physical properties that make it valuable for various chemical applications and synthetic processes.
The compound has a molecular formula of C₁₂H₂₂N₂O₂ with a molecular weight of 226.32 g/mol as determined by standard chemical analysis . It is registered with the Chemical Abstracts Service (CAS) under the number 2031258-46-3, providing a unique identifier for this specific chemical structure . The compound belongs to the broader class of heterocyclic compounds containing nitrogen, specifically within the pyrrole family, which are known for their wide range of biological activities and synthetic utility.
Physical and Chemical Characteristics
The key physical and chemical properties of tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
CAS Number | 2031258-46-3 |
Physical State | Not specified in available data |
Solubility | Typically soluble in common organic solvents |
Melting Point | Not available in current data |
Boiling Point | Not available in current data |
Density | Not available in current data |
The presence of both a protected amine (via the Boc group) and a free amino group makes this compound particularly interesting for further functionalization and chemical transformations. The bulky tert-butyl group provides steric hindrance that can influence the reactivity and stability of the molecule in various chemical reactions.
Structural Analysis
The structure of tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate consists of a saturated bicyclic ring system where a pyrrole ring is fused with a cyclopentane ring. This fusion creates a unique three-dimensional arrangement that determines the compound's chemical behavior and potential biological activities.
Structural Features
The compound contains several key structural features:
-
A hexahydrocyclopenta[c]pyrrole core structure
-
A tert-butyloxycarbonyl (Boc) protecting group at position 2(1H)
-
An amino (NH₂) group at the 3a position
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A bicyclic ring system with specific stereochemistry
The stereochemistry at positions 3a and 6a (the ring junction carbons) can significantly influence the compound's properties and reactivity. The specific configurations at these positions can lead to different diastereomers with varying biological and chemical characteristics.
Related Structural Isomers
Several related compounds with similar structures but different positions of the amino group have been identified in chemical databases. For example, tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate features the amino group at position 5 rather than position 3a . This positional isomer has a CAS number of 1031335-28-0, distinguishing it from our target compound .
Another related compound is tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 1187930-92-2), which has the amino group at position 4 . These variations in the position of the amino group can lead to different chemical behaviors and potential applications in synthetic pathways.
Comparative Analysis with Similar Compounds
Several compounds structurally related to tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate have been identified and studied. These variations can be classified based on differences in the position of the amino group, the ring system (cyclopenta[b] vs. cyclopenta[c]), or the addition of other functional groups.
Structural Variants Comparison
The following table compares tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate with several structurally related compounds:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 2031258-46-3 | C₁₂H₂₂N₂O₂ | 226.32 | Target compound |
tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 1031335-28-0 | C₁₂H₂₂N₂O₂ | 226.31 | Amino group at position 5 |
tert-Butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 1187930-92-2 | C₁₂H₂₂N₂O₂ | 226.32 | Amino group at position 4 |
rel-(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride | 1630907-13-9 | C₁₂H₂₃ClN₂O₂ | 262.78 | Hydrochloride salt with specific stereochemistry |
Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]pyrrole-1(2H)-Carboxylate | N/A | C₁₂H₂₂N₂O₂ | 226.32 | Cyclopenta[b]pyrrole instead of [c] |
This comparison highlights the structural diversity within this family of compounds, with variations in the position of the amino group, stereochemistry, and the type of ring fusion (cyclopenta[b] vs. cyclopenta[c]). Each of these structural modifications can potentially lead to different chemical and biological properties.
Applications and Research Relevance
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its structural analogs have potential applications in various fields, particularly in pharmaceutical research and synthesis of complex molecules.
Synthetic Building Block
The compound's structure makes it valuable as a building block in organic synthesis. The presence of both a protected nitrogen (via the Boc group) and a free amino group allows for selective functionalization and incorporation into more complex molecular structures. This dual functionality is particularly useful in multi-step synthetic pathways where controlled and sequential reactions are required.
Research Applications
The compound is classified as a heterocyclic building block, suggesting its utility in research applications focused on creating diverse chemical libraries and exploring structure-activity relationships . Its well-defined three-dimensional structure may make it particularly valuable for studies requiring compounds with specific spatial arrangements of functional groups.
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